molecular formula C10H14CaO4 B7797628 Calcium acetylacetonate

Calcium acetylacetonate

Cat. No.: B7797628
M. Wt: 238.29 g/mol
InChI Key: QAZYYQMPRQKMAC-FDGPNNRMSA-L
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Description

Calcium acetylacetonate is a coordination complex derived from the acetylacetonate anion and calcium ions. It is commonly used in various industrial and scientific applications due to its stability and reactivity. The compound is known for forming a six-membered chelate ring with the metal ion, which contributes to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of calcium acetylacetonate typically involves the reaction of calcium chloride with acetylacetone in the presence of a base. One common method includes the following steps :

  • Reacting an aqueous solution of calcium chloride with sodium hydroxide to form calcium hydroxide.
  • Adding acetylacetone to the calcium hydroxide in methanol and refluxing the mixture.
  • Filtering and drying the product to obtain this compound.

Industrial Production Methods: In industrial settings, the production of high-brightness this compound involves additional steps to remove impurities such as iron and manganese. This is achieved by oxidizing these impurities and filtering them out before reacting calcium chloride with acetylacetone .

Chemical Reactions Analysis

Types of Reactions: Calcium acetylacetonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium hydroxide is commonly used to prepare calcium hydroxide from calcium chloride.

    Solvents: Methanol is often used as a solvent for the reaction with acetylacetone.

Major Products: The primary product of these reactions is this compound itself, which can be further used to form other metal complexes or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of calcium acetylacetonate involves the formation of a stable chelate ring with the metal ion. This stability allows it to act as an effective catalyst and stabilizer in various chemical reactions. The acetylacetonate ligand binds to the metal ion through its oxygen atoms, forming a six-membered ring that enhances the compound’s reactivity and stability .

Comparison with Similar Compounds

  • Zinc Acetylacetonate
  • Aluminium Acetylacetonate
  • Titanium Acetylacetonate
  • Iron Acetylacetonate

Comparison: Calcium acetylacetonate is unique due to its specific applications in PVC stabilization and its role as a precursor in nanoparticle synthesis. Compared to other metal acetylacetonates, it offers distinct advantages in terms of cost and environmental impact, particularly in the production of non-toxic plastic stabilizers .

Properties

IUPAC Name

calcium;(Z)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZYYQMPRQKMAC-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14CaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014817
Record name 2,4-Pentanedione, ion(1-), calcium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19372-44-2
Record name 2,4-Pentanedione, ion(1-), calcium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Pentanedione, ion(1-), calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Pentanedione, ion(1-), calcium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(pentane-2,4-dionato)calcium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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